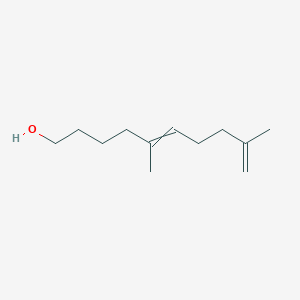

5,9-Dimethyldeca-5,9-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

61195-30-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

5,9-dimethyldeca-5,9-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h9,13H,1,4-8,10H2,2-3H3 |

InChI Key |

OJMDLAOMKFVBSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC=C(C)CCCCO |

Origin of Product |

United States |

Nomenclature and Structural Isomerism of Dimethyldecadienols

Systematic IUPAC Naming for 5,9-Dimethyldeca-5,9-dien-1-ol (CAS: 61195-30-0)

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For this compound, the name is derived by identifying the principal functional group, the parent carbon chain, and any substituents.

The principal functional group is the hydroxyl (-OH) group, which designates the compound as an alcohol. The suffix "-ol" is used to denote this. The longest continuous carbon chain containing the hydroxyl group and the maximum number of double bonds is a deca- (ten-carbon) chain. The presence of two double bonds is indicated by the "-dien-" infix.

Numbering of the carbon chain begins at the end closest to the hydroxyl group, giving it the lowest possible locant (position number). Therefore, the hydroxyl group is at position 1. The double bonds are located at positions 5 and 9. Finally, there are two methyl (-CH3) groups, one at position 5 and the other at position 9.

Combining these elements, the systematic IUPAC name is This compound .

| Component | Description |

| Parent Chain | Deca- (10 carbons) |

| Functional Group | -ol (alcohol at position 1) |

| Unsaturation | -dien- (double bonds at positions 5 and 9) |

| Substituents | 5,9-Dimethyl- |

Positional Isomerism in Decadienols

Positional isomers are compounds that have the same molecular formula and the same functional groups but differ in the position of the functional groups or substituents on the carbon skeleton. In the case of dimethyldecadienols, this can involve variations in the location of the hydroxyl group and the double bonds.

Analysis of 5,9-Dimethyldeca-4,8-dien-1-ol (CAS: 31968-71-5)

This isomer shares the same molecular formula (C12H22O) as this compound. The key difference lies in the positions of the double bonds, which are located at carbons 4 and 8. The hydroxyl group remains at position 1, and the methyl groups are at positions 5 and 9. This shift in the location of the double bonds leads to different chemical and physical properties.

Analysis of 5,9-Dimethyldeca-3,8-dien-1-ol

In this positional isomer, the double bonds are situated at positions 3 and 8 of the decane chain. The hydroxyl group is at the terminal carbon (position 1), and the methyl groups are at positions 5 and 9. The change in the proximity of the double bond to the hydroxyl group can influence the molecule's reactivity.

Analysis of 5,9-Dimethyldeca-3,8-dien-5-ol

This isomer presents a more significant structural change. Not only are the double bonds at positions 3 and 8, but the hydroxyl group is now located at position 5. This makes it a secondary alcohol, in contrast to the primary alcohols discussed previously. The methyl groups are at positions 5 and 9. The internal position of the hydroxyl group significantly alters the molecule's physical properties, such as boiling point and solubility, compared to its primary alcohol isomers.

Geometric Isomerism (E/Z configurations) and Stereochemical Considerations

The presence of double bonds in dimethyldecadienols introduces the possibility of geometric isomerism, also known as cis-trans or E/Z isomerism. This arises from the restricted rotation around the carbon-carbon double bond. For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.

The E/Z notation is used to unambiguously assign the configuration of each double bond. This system prioritizes the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. If the higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite).

For a molecule like this compound, both the C5=C6 and C9=C10 double bonds can potentially have E or Z configurations, leading to multiple possible stereoisomers.

Furthermore, some of these molecules may contain stereocenters (chiral centers), which are carbon atoms bonded to four different groups. The presence of stereocenters gives rise to enantiomers and diastereomers, adding another layer of complexity to the stereochemistry of these compounds.

Advanced Synthetic Methodologies for Dimethyldecadienols

Retrosynthetic Analysis of 5,9-Dimethyldeca-5,9-dien-1-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For a molecule like this compound, the analysis begins by identifying the key functional groups and carbon-carbon bonds that can be disconnected.

The primary alcohol is a key functional group, which can be formed through the reduction of a corresponding carboxylic acid or ester. This disconnection, known as a functional group interconversion (FGI), points to a precursor like 5,9-dimethyldeca-5,9-dienoic acid or its ester derivative.

Further disconnection of the carbon skeleton would target the two double bonds. These can be envisioned as being formed via olefination reactions, such as the Wittig reaction, or through elimination reactions. A logical disconnection would break the C6-C7 bond, leading to two smaller fragments. For instance, one fragment could be a phosphonium (B103445) ylide derived from a 5-carbon alkyl halide, and the other could be a 5-carbon aldehyde or ketone containing the terminal double bond. This strategic breakdown simplifies the complex target molecule into more manageable and synthetically accessible precursors.

Reduction-Based Approaches for Dimethyldecadienols

Reduction reactions are fundamental in organic synthesis for the conversion of carbonyl compounds and other functional groups into alcohols. For the synthesis of dimethyldecadienols, powerful reducing agents and stereoselective catalysts are employed to achieve the desired molecular architecture.

Lithium Aluminum Hydride (LiAlH4) Reduction of Ester Precursors

Lithium aluminum hydride (LiAlH4) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. masterorganicchemistry.comyoutube.com It is significantly more reactive than other common reducing agents like sodium borohydride (B1222165). masterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH4]⁻ complex to the electrophilic carbonyl carbon of the ester or carboxylic acid. youtube.com This is typically followed by a workup step with water or dilute acid to protonate the resulting alkoxide and yield the final alcohol. youtube.com

Conversion of 5,9-Dimethyldeca-4,8-dienoate to 5,9-Dimethyldeca-4,8-dien-1-ol

The synthesis of 5,9-Dimethyldeca-4,8-dien-1-ol can be efficiently achieved by the reduction of its corresponding ester, methyl 5,9-dimethyldeca-4,8-dienoate. The reaction involves treating the ester with an excess of LiAlH4 in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride attacks the ester carbonyl, leading to an intermediate that collapses to an aldehyde, which is immediately further reduced to the primary alcohol. A subsequent aqueous workup completes the transformation.

Conversion of 5,9-Dimethyldeca-3,8-dienoic acid to 5,9-Dimethyldeca-3,8-dien-1-ol

Similarly, 5,9-Dimethyldeca-3,8-dienoic acid can be converted to 5,9-Dimethyldeca-3,8-dien-1-ol using LiAlH4. The mechanism for carboxylic acid reduction is slightly different; the first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas and a lithium carboxylate salt. youtube.com Subsequent reduction of the carboxylate by the remaining LiAlH4 furnishes the primary alcohol after workup. This method is highly effective for converting carboxylic acids to their corresponding alcohols. youtube.com

Reduction of Cyanoacetate (B8463686) Derivatives to Aminomethyl-dienols

LiAlH4 is also capable of reducing nitriles (cyano groups) to primary amines. masterorganicchemistry.com When applied to cyanoacetate derivatives that also contain a dienol backbone, LiAlH4 performs a tandem reduction. Both the cyano group and the ester group are reduced simultaneously. The ester is converted to a primary alcohol, and the nitrile is converted to a primary amine. This powerful transformation allows for the synthesis of aminomethyl-dienols, which are bifunctional molecules containing both a hydroxyl and an amino group, from a single cyanoacetate precursor.

| Precursor Compound | Functional Group Reduced | Product | Key Features |

|---|---|---|---|

| 5,9-Dimethyldeca-4,8-dienoate | Ester | 5,9-Dimethyldeca-4,8-dien-1-ol | High-yield conversion to primary alcohol. |

| 5,9-Dimethyldeca-3,8-dienoic acid | Carboxylic Acid | 5,9-Dimethyldeca-3,8-dien-1-ol | Initial acid-base reaction followed by reduction. |

| Cyanoacetate Dienol Derivative | Ester and Nitrile | Aminomethyl-dienol | Simultaneous reduction of two different functional groups. |

Selective Reduction of Alkynes to Dienols (e.g., Lindlar catalysis for (Z)-5,9-dimethyldeca-3,8-dien-5-ol)

While LiAlH4 is excellent for reducing carbonyls, other methods are required for the stereoselective reduction of alkynes to alkenes. The partial hydrogenation of an alkyne to a cis or (Z)-alkene is a crucial transformation in the synthesis of complex organic molecules. nih.gov This is commonly achieved using a "poisoned" catalyst, the most famous of which is the Lindlar catalyst. chemistrysteps.com

The Lindlar catalyst consists of palladium adsorbed onto a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then deactivated with a catalytic poison such as lead acetate (B1210297) or quinoline. chemistrysteps.commasterorganicchemistry.com This deactivation, or "poisoning," reduces the catalyst's activity, preventing the over-reduction of the alkyne all the way to an alkane. pearson.com The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the (Z)-alkene. chemistrysteps.com

For the synthesis of (Z)-5,9-dimethyldeca-3,8-dien-5-ol, a suitable alkyne precursor, such as 5,9-dimethyldec-3-yn-8-en-5-ol, would be hydrogenated in the presence of the Lindlar catalyst. The hydrogen gas adds to the same face of the alkyne on the catalyst surface, ensuring the formation of the desired (Z)-double bond while leaving the other double bond and the alcohol functional group untouched. masterorganicchemistry.com This method provides excellent stereochemical control, which is essential for the synthesis of specific geometric isomers. masterorganicchemistry.com

| Precursor Compound | Catalyst | Product | Stereochemical Outcome |

|---|---|---|---|

| 5,9-dimethyldec-3-yn-8-en-5-ol | Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-5,9-dimethyldeca-3,8-dien-5-ol | (Z) or cis-alkene |

Organometallic Reagent Applications in Dienol Synthesis

Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Their application in the synthesis of dienols allows for the construction of complex carbon skeletons from simpler starting materials.

tert-Butyllithium (B1211817) ((CH₃)₃CLi) is a powerful organolithium reagent characterized by its strong basicity, which allows it to deprotonate a wide range of carbon acids. wikipedia.org In the synthesis of dienols, tert-butyllithium can be employed to generate nucleophilic species from cyclic enol ethers like 2,3-dihydrofuran (B140613) or 3,4-dihydro-2H-pyran. The process involves the deprotonation of the enol ether at a position alpha to the oxygen atom, creating a highly reactive carbanion.

This vinylic anion can then undergo a nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone. This reaction forms a new carbon-carbon bond and introduces a hydroxyl group, leading to the formation of a dienol precursor. The choice of the carbonyl compound is critical as it determines a significant portion of the final dienol structure. For instance, reaction with an appropriate unsaturated ketone would be a key step in assembling the carbon backbone of a dimethyldecadienol.

It is important to note that reactions involving tert-butyllithium require careful handling under inert, anhydrous conditions due to its pyrophoric nature, meaning it can spontaneously ignite in air. orgsyn.org The high reactivity of tert-butyllithium also necessitates low reaction temperatures to control its reactivity and prevent undesired side reactions. orgsyn.org

| Reagent/Starting Material | Role in Synthesis | Key Properties |

| tert-Butyllithium | Strong base for deprotonation | Highly pyrophoric, strong base |

| Dihydrofuran/Dihydropyran | Precursor to vinylic anion | Cyclic enol ethers |

| Carbonyl Compound | Electrophile | Determines part of the final structure |

Olefin Isomerization-Claisen Rearrangement Strategies for Chiral Dienyl Ethers

A sophisticated strategy for the stereoselective synthesis of dienols involves a sequence of an iridium(I)-catalyzed olefin isomerization followed by a Claisen rearrangement. This powerful combination allows for the creation of specific stereoisomers from achiral or racemic starting materials. nih.govpitt.edu

The process begins with a bis(allyl) ether, which can be readily prepared. An iridium(I) catalyst is then used to isomerize one of the allyl groups into a vinyl ether, transforming the bis(allyl) ether into an allyl vinyl ether. nih.gov This isomerization is a key step as it sets the stage for the subsequent rearrangement.

Once the allyl vinyl ether is formed, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, specifically a Claisen rearrangement, is induced, typically by heating. This rearrangement proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality and the creation of new stereocenters with high diastereoselectivity. nih.govpitt.edu The result is a γ,δ-unsaturated aldehyde or ketone, which can then be reduced to the corresponding dienol. This methodology is particularly valuable for the asymmetric synthesis of complex molecules. organic-chemistry.org

| Step | Description | Key Features |

| Starting Material | Bis(allyl) ether | Readily accessible |

| Isomerization | Iridium(I)-catalyzed olefin isomerization to form an allyl vinyl ether. nih.gov | High efficiency and selectivity |

| Rearrangement | Thermal Claisen rearrangement ( organic-chemistry.orgorganic-chemistry.org-sigmatropic shift). nih.gov | Highly diastereoselective, proceeds through a chair-like transition state |

| Product | γ,δ-Unsaturated aldehyde/ketone | Can be reduced to the target dienol |

Chemo- and Regioselective Synthesis of Dienol Isomers

The synthesis of a specific dienol isomer like this compound from a multifunctional precursor requires precise control over which functional groups react and where new bonds are formed. This is the essence of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both an aldehyde and an ester, a reducing agent like sodium borohydride will selectively reduce the aldehyde to an alcohol, leaving the ester untouched. This level of control is crucial when building complex molecules with multiple reactive sites.

Regioselectivity is the control of the position at which a reaction occurs. In the context of dienol synthesis, this could involve the selective addition of a reagent to one of the two double bonds in a diene, or the controlled formation of a double bond at a specific position. For example, nickel-catalyzed cross-coupling reactions can be employed to form polysubstituted 1,3-dienes with excellent regioselectivity. nih.gov

Achieving high chemo- and regioselectivity often involves the careful selection of reagents, catalysts, and reaction conditions. Protective groups may also be used to temporarily block certain functional groups from reacting, allowing other parts of the molecule to be modified selectively. These strategies are fundamental to the successful synthesis of complex target molecules like specific dienol isomers.

Chemical Reactivity and Transformation Studies of Dimethyldecadienols

Reactions of the Hydroxyl Group

The terminal hydroxyl group of 5,9-Dimethyldeca-5,9-dien-1-ol is a primary alcohol, which imparts reactivity typical of this functional class. It can readily undergo reactions such as esterification, etherification, and oxidation.

The primary hydroxyl group in this compound can be readily converted into esters and ethers, which are common strategies for the synthesis of new derivatives with modified properties.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is a versatile method for introducing a wide array of functional groups into the molecule.

Etherification: The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 5,9-Dimethyldeca-5,9-dien-1-yl ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkoxy-5,9-dimethyldeca-5,9-diene |

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 5,9-dimethyldeca-5,9-dien-1-al, using mild oxidizing agents. Pyridinium chlorochromate (PCC) is a particularly effective reagent for this transformation as it can achieve the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent such as dichloromethane.

| Reactant | Reagent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 5,9-Dimethyldeca-5,9-dien-1-al |

Reactivity of the Carbon-Carbon Double Bonds

The two isolated carbon-carbon double bonds in this compound exhibit reactivity characteristic of alkenes, primarily undergoing electrophilic addition and cyclization reactions.

As this compound is a non-conjugated diene, its double bonds react independently of one another in electrophilic addition reactions. chemistrynotmystery.com The addition of electrophiles, such as hydrogen halides (HX) or halogens (X₂), will proceed by reacting with one of the double bonds. The regioselectivity of the addition to the double bond at the 5-position would be expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable carbocation intermediate. chemistrynotmystery.com Given the substitution pattern of the double bonds, the double bond at the 9-position is trisubstituted, while the double bond at the 5-position is also trisubstituted. Therefore, the reaction with one equivalent of an electrophile would likely result in a mixture of products from addition to either double bond.

| Reactant | Reagent | Potential Products (Addition to one double bond) |

| This compound | Hydrogen Halide (e.g., HBr) | 6-Bromo-5,9-dimethyl-dec-9-en-1-ol and 10-Bromo-5,9-dimethyldecan-5-en-1-ol |

| This compound | Halogen (e.g., Br₂) | 5,6-Dibromo-5,9-dimethyldec-9-en-1-ol and 9,10-Dibromo-5,9-dimethyldecan-5-en-1-ol |

The presence of both a hydroxyl group and double bonds within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of cyclic ethers.

In the presence of a strong acid, the hydroxyl group of this compound can be protonated, converting it into a good leaving group (water). The subsequent departure of water can be followed by an intramolecular nucleophilic attack by one of the double bonds on the resulting carbocation, or the double bond can be protonated first, followed by an attack of the hydroxyl group. This can lead to the formation of various cyclic ether structures. The size of the resulting ring (e.g., five-membered or six-membered) will depend on which double bond participates in the cyclization and the stability of the resulting carbocation intermediates and cyclic products.

Cyclization Reactions

Palladium-catalyzed Tandem Oxidative Cyclization Reactions

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of acyclic dienols like this compound, tandem oxidative cyclization represents an advanced strategy to construct complex cyclic structures in a single step. vu.nl This process typically involves the activation of an alkene by a Pd(II) species, followed by an intramolecular nucleophilic attack and a subsequent second cyclization event, increasing molecular complexity rapidly. nsf.gov

The general mechanism for such a cascade reaction begins with an oxypalladation step, where the hydroxyl group of the dienol attacks one of the double bonds coordinated to the Pd(II) catalyst. This forms a cyclic alkyl-palladium intermediate. In a tandem sequence, this intermediate can then undergo further reaction, such as a second intramolecular carbopalladation with the remaining double bond, to form a bicyclic system. nih.gov The catalytic cycle is completed by a β-hydride elimination or reductive elimination step and the reoxidation of the resulting Pd(0) to the active Pd(II) state by an external oxidant, such as benzoquinone (BQ) or molecular oxygen. diva-portal.org

While specific studies on this compound are not extensively documented, research on similar linear diene-diol substrates demonstrates the feasibility of these transformations. For instance, palladium-catalyzed cascades have been developed to convert diene-diols into bicyclic ethers with high diastereoselectivity. nih.gov These reactions strategically use a redox-relay process to link two cyclization reactions at remote sites within the molecule. nih.gov The conditions for such reactions are crucial and typically involve a palladium salt like Pd(OAc)₂ or Pd(TFA)₂, a ligand, and a stoichiometric oxidant.

Table 1: Representative Conditions for Palladium-Catalyzed Oxidative Cyclization This table presents hypothetical but plausible conditions for the cyclization of this compound based on similar transformations in the literature.

| Entry | Palladium Source | Ligand | Oxidant | Solvent | Temperature (°C) | Potential Product Type |

| 1 | Pd(OAc)₂ | PPh₃ | Benzoquinone (BQ) | Toluene | 80 | Monocyclic Ether |

| 2 | Pd(TFA)₂ | SPhos | O₂ (1 atm) | Acetonitrile | 60 | Bicyclic Ether |

| 3 | PdCl₂(MeCN)₂ | None | Cu(OAc)₂ | DMF | 100 | Fused Carbocycle |

Functional Group Interconversions (FGI) within the Dienol Scaffold

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. For a molecule like this compound, the primary alcohol and the two carbon-carbon double bonds are primary sites for such transformations. A key FGI is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid.

The oxidation of similar terpene alcohols, such as geraniol (B1671447), is well-studied and provides a strong precedent. Geraniol can be selectively oxidized to the corresponding aldehyde, geranial (a component of citral), using a variety of reagents. mdpi.com These methods range from classic chromium-based oxidants to milder, more selective modern reagents that avoid over-oxidation and are compatible with the sensitive olefinic groups present in the molecule. researchgate.net For example, oxidation using manganese dioxide (MnO₂) is a common choice for converting allylic alcohols to aldehydes without affecting the double bonds. Other systems, like those catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), offer high selectivity under mild conditions. mdpi.com

Another important FGI is the epoxidation of the double bonds. The trisubstituted double bonds in the dienol scaffold can be selectively epoxidized. For instance, in the case of geraniol, oxidation with agents like hydrogen peroxide can yield 2,3-epoxygeraniol. mdpi.com The choice of reagent and reaction conditions can influence which of the two non-equivalent double bonds reacts.

Table 2: Selected Methods for the Oxidation of Terpene Alcohols Data based on findings for the analogous compound geraniol.

| Reagent/Catalyst System | Product | Solvent | Selectivity (%) | Reference |

| Manganese Dioxide (MnO₂) | Geranial | Dichloromethane | High | researchgate.net |

| TEMPO/NaOCl | Geranial | Dichloromethane/Water | >95 | mdpi.com |

| Hydrogen Peroxide / Vanadium Catalyst | 2,3-Epoxygeraniol | N/A | 80-85 | mdpi.com |

| Air (Autoxidation) | Geranial, Neral, Epoxides | Solvent-free | Low (Complex Mixture) | mdpi.com |

Hydroformylation Reactions

Hydroformylation, or the "oxo process," is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.org This reaction, typically catalyzed by rhodium or cobalt complexes, is a highly atom-economical method for producing aldehydes, which are valuable precursors to alcohols, carboxylic acids, and amines. nih.govresearchgate.net

When applied to a diene alcohol like this compound, the reaction presents challenges of chemoselectivity (which double bond reacts) and regioselectivity (formation of linear vs. branched aldehydes). Studies on the closely related sesquiterpene alcohol, nerolidol, provide significant insight into this transformation. rsc.org The rhodium-catalyzed hydroformylation of nerolidol, using ligands such as triphenylphosphine (B44618) (PPh₃), proceeds with high chemoselectivity at the terminal double bond. rsc.org

Interestingly, the primary product is not the expected hydroxy-aldehyde. Instead, the aldehyde undergoes a spontaneous intramolecular cyclization with the nearby tertiary alcohol to form a stable cyclic hemiacetal. rsc.org When the reaction is performed in an alcohol solvent like ethanol, a corresponding cyclic acetal (B89532) is formed in excellent yield, even without an acid co-catalyst. rsc.org This demonstrates a tandem hydroformylation-cyclization sequence. The choice of ligand can significantly impact the reaction rate, with phosphite (B83602) ligands like P(O-o-tBuPh)₃ showing a notable acceleration compared to PPh₃. rsc.org

Table 3: Rhodium-Catalyzed Hydroformylation of Nerolidol A representative example for the hydroformylation of acyclic terpene dienols.

| Entry | Ligand | Solvent | Temperature (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | Product (Yield %) |

| 1 | PPh₃ | Toluene | 80 | 60 | 24 | 99 | Cyclic hemiacetal (98) |

| 2 | PPh₃ | Ethanol | 80 | 60 | 24 | 99 | Cyclic acetal (98) |

| 3 | P(O-o-tBuPh)₃ | Toluene | 80 | 60 | 5 | 99 | Cyclic hemiacetal (98) |

Data sourced from studies on nerolidol. rsc.org

Derivatives and Analogues of 5,9 Dimethyldeca 5,9 Dien 1 Ol

Structurally Modified Dienol Derivatives

Modifications to the dienol structure primarily involve transformations of the terminal alcohol group into other functionalities, such as esters, carbonyls, and amines. These changes significantly alter the chemical properties of the parent molecule.

The conversion of the primary alcohol of a dienol to an ester (a dienoate) or a ketone introduces new reactivity and physical properties. While specific research on 5,9-dimethyldeca-4,8-dienoate is not widely available, the esterification of terpene alcohols is a fundamental reaction in organic synthesis, often used to create flavor and fragrance compounds. mdpi.com

The related carbonyl derivative, (5E)-5,9-dimethyldeca-5,8-dien-2-one, is a known chemical entity with defined properties. nih.govchemspider.com This compound replaces the terminal alcohol with a ketone functional group, resulting in a molecule with different polarity and reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H20O | nih.govchemspider.com |

| Molecular Weight | 180.29 g/mol | nih.gov |

| IUPAC Name | (5E)-5,9-dimethyldeca-5,8-dien-2-one | nih.gov |

| Computed XLogP3 | 3.4 | nih.gov |

The introduction of an amino group into the dienol structure produces amino alcohols, a class of compounds with applications in medicinal chemistry and materials science. Although detailed literature on the specific synthesis of (E)-2-(aminomethyl)-5,9-dimethyldeca-4,8-dien-1-ol is scarce, its synthesis could be envisioned through established multi-step pathways. A plausible route could involve the conversion of a related dienal to a nitrone, followed by nucleophilic addition and subsequent reduction to yield the desired 1,2-aminoalcohol functionality. researchgate.net Such synthetic strategies allow for the creation of complex molecules with defined stereochemistry. researchgate.net The combination of terpene and amino acid-derived structures can lead to hybrid molecules with unique biological properties. nih.gov

Polyfunctionalized Dimethyldecadienyl Derivatives

Further derivatization of the dimethyldecadienyl skeleton can lead to polyfunctionalized molecules, where multiple functional groups are introduced. These derivatives often possess complex structures and specialized chemical properties.

The 1,5-diene motif present in isomers of 5,9-dimethyldecadienol is a suitable substrate for oxidative cyclization reactions to form substituted tetrahydrofuran (B95107) (THF) rings. researchgate.netnih.gov This transformation is a valuable method in the synthesis of natural products, particularly polyether antibiotics. researchgate.netmsu.edu The reaction is typically mediated by transition-metal-oxo species, such as those derived from potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). msu.eduresearchgate.net

The process is believed to proceed through a stereoselective [3+2] cycloaddition mechanism, which allows for the creation of multiple new stereocenters in a single step. msu.edu The stereochemistry of the starting diene directly influences the stereochemistry of the resulting THF diol product. researchgate.net This methodology has been employed to construct complex molecular architectures, showcasing its utility in stereocontrolled synthesis. nih.govnih.gov

Enamine and Aminal Precursors derived from related Dienals

Enamines and aminals are important reactive intermediates in organic synthesis, typically formed from the reaction of aldehydes or ketones with amines. A dienal structurally related to the parent alcohol, such as 5,9-dimethyldeca-4,8-dienal, can serve as a precursor for these derivatives.

The reaction of such a dienal with a secondary amine (e.g., pyrrolidine) would yield an enamine. Enamines are nucleophilic at the α-carbon and are widely used in C-C bond-forming reactions. The reaction with primary amines can lead to the formation of aminals, which can serve as protecting groups or as precursors for more complex nitrogen-containing heterocycles. These transformations provide pathways to a diverse range of functionalized molecules from simple terpenoid precursors.

Homo-sesquiterpene Analogues and their Structural Elucidation

The structural elucidation of homo-sesquiterpene analogues, which are C16 isoprenoids, involves a combination of biosynthetic production and detailed spectroscopic analysis. These compounds represent an expansion of the typical terpene chemical space, which is dominated by C5 (isoprene), C10 (monoterpenes), C15 (sesquiterpenes), and C20 (diterpenes) skeletons. The generation and characterization of these non-canonical terpenes provide insights into the plasticity of biosynthetic pathways and yield novel chemical structures. nih.gov

Research into the biosynthesis of C16 terpenes has utilized engineered yeast cells capable of producing non-canonical isoprenoid building blocks. nih.gov By introducing specific terpene synthases and cytochrome P450 enzymes into these engineered yeast strains, a variety of C16 terpene scaffolds, including primary alcohols that are analogues of 5,9-dimethyldeca-5,9-dien-1-ol, can be synthesized. nih.gov

The structural determination of these novel homo-sesquiterpene analogues relies heavily on a suite of analytical techniques. Following the isolation and purification of the synthesized compounds, their structures are characterized to confirm the carbon skeleton, the position of double bonds, and the location of functional groups. nih.gov

Key methods employed in the structural elucidation of these C16-terpenoid alcohols include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the initial identification and analysis of the synthesized compounds. The retention time in the gas chromatogram provides a preliminary characterization, while the mass spectrum reveals the molecular weight and fragmentation pattern of the molecule. This fragmentation pattern is crucial for deducing the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the definitive structural elucidation of novel compounds. NMR data provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of the molecular connectivity and stereochemistry.

Fractionation and Isolation: Prior to detailed spectroscopic analysis, the produced compounds must be separated from the complex mixture of the yeast cell culture. This is typically achieved through various chromatographic techniques to obtain pure samples for analysis. nih.gov

A significant study in this area involved the production of 28 distinct C16 isoprenoid compounds, which were isolated and structurally characterized. This work demonstrated the feasibility of creating a diverse range of non-canonical terpenes through biosynthetic engineering. nih.gov Several of these compounds were also identified as being odor-active, highlighting the potential for novel fragrances and flavors from this expanded class of terpenes. nih.gov

The general approach to determining the structure of terpenoids also involves analytical methods to ascertain the molecular formula through qualitative and quantitative analysis, often supplemented by mass spectrometry. The nature of oxygen-containing functional groups, such as the hydroxyl group in alcohols, is confirmed through the formation of crystalline derivatives like acetates or benzoates. vpscience.org

Interactive Data Table: Examples of Characterized C16 Homo-sesquiterpenoids nih.gov

| Compound Type | Number of Carbons | Key Structural Features | Analytical Techniques Used |

|---|---|---|---|

| Primary Alcohols | 16 | Acyclic, Primary -OH group | GC-MS, NMR |

| Tertiary Alcohols | 16 | Acyclic, Tertiary -OH group | GC-MS, NMR |

| Olefins | 16 | Acyclic, Multiple double bonds | GC-MS, NMR |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectral Analysis (e.g., chemical shifts, coupling constants)

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a hypothetical analysis of 5,9-Dimethyldeca-5,9-dien-1-ol, specific chemical shifts (δ) and coupling constants (J) would be expected. The protons of the terminal methylene (B1212753) group (=CH₂) at the C9-C10 double bond would likely appear as distinct signals in the vinyl region (approx. 4.7-4.9 ppm). The vinylic proton at C5 would resonate further downfield (approx. 5.1-5.3 ppm) due to its trisubstituted nature. The methyl protons attached to the double bonds (at C5 and C9) would produce characteristic singlet signals in the upfield region (approx. 1.6-1.7 ppm).

The methylene protons adjacent to the hydroxyl group (-CH₂OH) at C1 would be expected around 3.6 ppm, typically as a triplet, coupled to the protons at C2. The remaining methylene groups along the aliphatic chain (C2, C3, C4, C6, C7, C8) would produce a complex series of overlapping multiplets in the 1.2-2.2 ppm range. The integration of these signals would correspond to the number of protons in each environment, confirming the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on established chemical shift ranges and is for illustrative purposes.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.6 | Triplet (t) | 2H |

| H-2 | ~1.6 | Multiplet (m) | 2H |

| H-3 | ~1.4 | Multiplet (m) | 2H |

| H-4 | ~2.0 | Multiplet (m) | 2H |

| H-6 | ~2.1 | Multiplet (m) | 2H |

| H-7 | ~2.0 | Multiplet (m) | 2H |

| H-8 | ~2.0 | Multiplet (m) | 2H |

| H-10 (=CH₂) | ~4.7 | Singlet (s) | 2H |

| C5-CH₃ | ~1.6 | Singlet (s) | 3H |

| C9-CH₃ | ~1.7 | Singlet (s) | 3H |

| OH | Variable | Singlet (s, broad) | 1H |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum. The carbon atom bonded to the hydroxyl group (C1) would appear in the range of 60-65 ppm. The olefinic carbons would be found significantly downfield, with the quaternary carbons (C5 and C9) resonating around 130-140 ppm and the CH₂ terminal carbon (C10) around 110-115 ppm. The methyl carbons attached to the double bonds would show signals in the upfield region, typically between 15-25 ppm. The remaining aliphatic methylene carbons (C2, C3, C4, C6, C7, C8) would appear in the 20-40 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is based on established chemical shift ranges and is for illustrative purposes.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~62 |

| C2 | ~32 |

| C3 | ~25 |

| C4 | ~37 |

| C5 (=C(CH₃)-) | ~135 |

| C6 | ~40 |

| C7 | ~23 |

| C8 | ~38 |

| C9 (=C(CH₃)-) | ~145 |

| C10 (=CH₂) | ~110 |

| C5-CH₃ | ~16 |

| C9-CH₃ | ~22 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing correlations between adjacent protons, for instance, between the protons on C1 and C2, and sequentially along the aliphatic backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded. For example, the protons of the methyl group at C5 would show a correlation to the carbon atoms C4, C5, and C6, confirming its position in the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₂H₂₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Gas Chromatography (APGC) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used. The observation of a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with a mass that matches the calculated value to within a few parts per million (ppm) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing losses of water (H₂O) from the alcohol and characteristic cleavages along the aliphatic chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretch of the primary alcohol would appear around 1050-1075 cm⁻¹. The presence of the double bonds would be confirmed by C=C stretching vibrations around 1640-1670 cm⁻¹ and vinylic C-H stretching vibrations just above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹ for the =CH₂ group).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Vinylic (C=C-H) | Stretch | 3010-3095 |

| Aliphatic (C-H) | Stretch | 2850-2960 |

| Alkene (C=C) | Stretch | 1640-1670 |

| Primary Alcohol (C-O) | Stretch | 1050-1075 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Flash Chromatography, GC-MS, TLC)

The isolation, purification, and purity assessment of this compound, an irregular monoterpene alcohol, relies on a combination of chromatographic techniques. The selection of a specific method is contingent on the sample matrix, the required purity, and the scale of the separation. This section details the application of flash chromatography, gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC) in the context of this compound, drawing upon established methodologies for structurally related terpenes and dienols.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that is frequently employed for the purification of synthetic reaction mixtures and the isolation of natural products. For a compound with the polarity of this compound, a normal-phase setup is typically utilized.

Detailed Research Findings:

A typical procedure would involve dissolving the crude sample in a minimal amount of a non-polar solvent and loading it onto a silica (B1680970) gel column. The elution would commence with a non-polar solvent, such as hexane (B92381), and the polarity would be gradually increased by the addition of a more polar solvent like ethyl acetate (B1210297). Fractions are collected and analyzed by TLC to identify those containing the desired compound.

Interactive Data Table: Illustrative Flash Chromatography Parameters for Terpene Alcohols

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) is the most common choice due to its high resolving power for compounds of moderate polarity. |

| Mobile Phase | A gradient of hexane and ethyl acetate is typically employed. The gradient may start from 100% hexane and gradually increase to a higher percentage of ethyl acetate (e.g., up to 20-30%) to elute the alcohol. |

| Elution Profile | Non-polar impurities will elute first in the low-polarity mobile phase, followed by the desired alcohol as the solvent polarity increases. |

| Fraction Analysis | Fractions are typically analyzed by TLC to determine the presence and purity of the target compound before combining the pure fractions. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. It is an indispensable tool for assessing the purity of this compound and for its identification within complex mixtures, such as essential oils.

Detailed Research Findings:

In the analysis of terpene-rich samples like lavender essential oil, where numerous structural isomers of dienols are present, GC-MS provides excellent separation and definitive identification. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and creates a unique mass spectrum for each, which acts as a molecular fingerprint.

For a compound like this compound, a non-polar or medium-polarity capillary column is generally used. The temperature of the GC oven is programmed to increase gradually, which allows for the separation of compounds with a range of boiling points. The resulting chromatogram will show a peak corresponding to this compound at a specific retention time, and the area of this peak can be used to quantify its purity.

Interactive Data Table: Typical GC-MS Parameters for the Analysis of Monoterpene Alcohols

| Parameter | Description |

| GC Column | A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. These columns have a stationary phase of 5% phenyl-methylpolysiloxane, providing good resolution for a wide range of compounds. |

| Carrier Gas | Helium is the most frequently used carrier gas, with a constant flow rate of approximately 1 mL/min. |

| Oven Temperature Program | An initial temperature of around 60°C is held for a few minutes, followed by a ramp of 3-10°C/min to a final temperature of 240-280°C. |

| Injector Temperature | Typically set to 220-250°C to ensure rapid volatilization of the sample. |

| MS Detector | The mass spectrometer is usually operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 415. |

| Identification | Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in spectral libraries (e.g., NIST, Wiley). |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. It is also instrumental in developing solvent systems for flash chromatography.

Detailed Research Findings:

For a moderately polar compound like this compound, silica gel-coated plates are the standard stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation of the target compound from any impurities. The separation is based on the same principles of differential partitioning as in column chromatography.

After the plate is developed in the chosen solvent system, the separated spots are visualized. Since terpene alcohols are often not colored, a visualization agent is required. A common and effective stain for terpenes is a p-anisaldehyde solution, which, upon heating, reacts with the compounds to produce colored spots. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes.

Interactive Data Table: General TLC Protocol for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates are standard. |

| Mobile Phase | A mixture of hexane and ethyl acetate is a good starting point. A ratio of 8:2 or 7:3 (hexane:ethyl acetate) would likely provide a suitable Rf value for a monoterpene alcohol. |

| Sample Application | A dilute solution of the sample is spotted onto the baseline of the TLC plate using a capillary tube. |

| Development | The plate is placed in a closed chamber containing the mobile phase, ensuring the solvent level is below the baseline. The solvent moves up the plate by capillary action. |

| Visualization | After development, the plate is dried and then sprayed with or dipped into a p-anisaldehyde staining solution, followed by gentle heating. Terpene alcohols typically appear as blue-violet or purple spots. |

| Retention Factor (Rf) | The Rf value is calculated and used to assess purity and to compare with standards. An ideal Rf for separation by column chromatography is typically between 0.25 and 0.35. |

Computational and Theoretical Chemistry of Dimethyldecadienols

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of dimethyldecadienols. These calculations allow for the determination of various molecular properties by solving approximations of the Schrödinger equation.

The electronic structure of 5,9-Dimethyldeca-5,9-dien-1-ol, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and partial atomic charges, can be accurately computed. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interactions. For instance, the location of the highest occupied molecular orbital (HOMO) can indicate the likely site of electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) suggests the site for nucleophilic attack.

Energetics, such as the relative energies of different stereoisomers or conformers, can also be calculated. nih.gov By optimizing the geometry of various possible structures and calculating their single-point energies, researchers can predict the most stable forms of the molecule under given conditions. These relative energies form the basis for simulations that incorporate thermodynamic and environmental effects. nih.gov The use of quantum mechanics can be applied to develop structure-activity relationship models and for the direct calculation of solvation free energy using continuum solvation models. mdpi.com

| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| (5E, 9E)-isomer | B3LYP/6-31G(d) | 0.00 |

| (5Z, 9E)-isomer | B3LYP/6-31G(d) | +1.25 |

| (5E, 9Z)-isomer | B3LYP/6-31G(d) | +1.40 |

| gauche-conformer (C4-C5 bond) | B3LYP/6-31G(d) | +0.85 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Molecular modeling and, specifically, molecular dynamics (MD) simulations are powerful techniques for exploring this conformational landscape. MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.govresearchgate.net

Conformational analysis helps identify the most populated shapes of the molecule in different environments (e.g., in a solvent or within an enzyme's active site). This is crucial because the biological activity and spectroscopic properties of a molecule are often dependent on its three-dimensional structure. For the related sesquiterpene alcohol farnesol, MD simulations have been used to show how the ligand can be well-trapped within a protein's active site over a period of 50 nanoseconds, maintaining a consistent binding orientation and indicating a stable interaction. nih.govresearchgate.net These simulations also reveal fluctuations and conformational changes that occur upon binding. nih.gov A hybrid computational approach integrating MD simulations with DFT calculations is increasingly used to generate realistic molecular ensembles for further analysis. nih.govchemrxiv.org

| Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P Water |

| Simulation Time | 50 - 200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Analyses | RMSD, RMSF, Radius of Gyration |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is indispensable for elucidating the complex reaction mechanisms involved in the biosynthesis of terpenoids like the dimethyldecadienols. Terpene synthase (TPS) enzymes catalyze these reactions, which proceed through a series of high-energy carbocation intermediates and rearrangements. nih.govnih.gov

Quantum chemical calculations can map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the activation energies associated with each transition state, researchers can predict the most likely reaction pathway. These studies have been instrumental in understanding how a single acyclic precursor, such as geranylgeranyl diphosphate (B83284) (GGPP), can be transformed by different terpene synthases into a vast diversity of cyclic and acyclic terpene scaffolds. nih.gov Computational workflows can automatically enumerate possible carbocation intermediates within an enzyme's active site, evaluating their structures and energies using quantum mechanics to filter out high-energy or poorly binding intermediates. researchgate.net

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Diphosphate Ionization | DFT (B3LYP) | 15.5 |

| Initial Cyclization | DFT (B3LYP) | 5.2 |

| 1,2-Hydride Shift | DFT (B3LYP) | 2.1 |

| Proton Elimination | DFT (B3LYP) | 8.9 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are widely used to predict spectroscopic parameters, which is a critical step in the structural elucidation of new natural products. comporgchem.com For dimethyldecadienols, predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can help confirm a proposed structure or distinguish between possible isomers.

NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using DFT in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govuncw.edu The process typically involves first finding the lowest energy conformers of the molecule through a conformational search, optimizing their geometries, and then calculating the NMR shielding tensors for each. comporgchem.comuncw.edu By performing a Boltzmann-weighted average of the chemical shifts from all significant conformers, a final predicted spectrum is generated that can be compared directly with experimental data. uncw.edu Similarly, IR frequencies can be computed by calculating the vibrational modes of the molecule. nih.gov While harmonic frequency calculations often require empirical scaling factors to match experimental results, they are invaluable for assigning specific peaks in an IR spectrum to the vibrations of particular functional groups. nih.gov

| Carbon Atom | Predicted δ (ppm) (mPW1PW91/6-31G(d,p)) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 (CH₂OH) | 61.5 | 61.2 | +0.3 |

| C-5 (C=) | 124.8 | 124.4 | +0.4 |

| C-6 (-CH-) | 138.2 | 137.9 | +0.3 |

| C-10 (-CH₃) | 23.1 | 22.7 | +0.4 |

In Silico Approaches for Enzyme-Substrate Interactions in Biosynthesis

In silico methods, such as molecular docking and MD simulations, are essential for studying the interactions between terpene precursors and the terpene synthase (TPS) enzymes that produce them. ucdavis.edu Terpenes are synthesized by this specific class of enzymes, and understanding the enzyme-substrate interactions is key to explaining product specificity. ucdavis.edu

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (the substrate) when it interacts with a target protein (the enzyme). ucdavis.edu This method helps identify key amino acid residues in the enzyme's active site that are crucial for stabilizing the substrate and the subsequent carbocation intermediates. For instance, docking studies on various terpenes have identified key contact residues within enzyme active sites. mdpi.com

Following docking, MD simulations can be performed on the enzyme-substrate complex to assess its stability and dynamics. nih.gov These simulations provide insights into how the enzyme's conformational changes may guide the reaction pathway. Such computational studies are vital for enzyme engineering, where researchers modify the protein sequence to produce novel compounds not found in nature. ucdavis.edu Machine learning models are also being developed to accelerate the discovery and functional characterization of new terpene synthases. biorxiv.org

| Parameter | Result |

|---|---|

| Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | Tyr385, His388, Phe381 |

| Type of Interactions | Hydrogen bonding, Hydrophobic, π-π stacking |

| Docking Software | AutoDock, GOLD |

Advanced Applications in Organic Synthesis

Utilization as Building Blocks in Natural Product Synthesis

While direct and extensive examples of the incorporation of 5,9-Dimethyldeca-5,9-dien-1-ol into the total synthesis of complex natural products are not widely documented in publicly available literature, its structural motifs are emblematic of those found in a variety of natural compounds, particularly insect pheromones. The synthesis of insect pheromones is a significant area of natural product chemistry, as these compounds have applications in environmentally benign pest management strategies. Many lepidopteran sex pheromones, for instance, are long-chain unsaturated alcohols, acetates, or aldehydes with specific double bond geometries that are crucial for their biological activity.

The synthetic strategies for these pheromones often rely on the use of versatile building blocks that can be elaborated to the final target molecule. The diene system in this compound, for example, could be a key structural element in the synthesis of certain insect pheromones. Methodologies such as cross-metathesis and stereoselective coupling reactions are commonly employed to construct the carbon skeleton of these natural products, and a molecule like this compound could serve as a valuable synthon in such approaches. The primary alcohol functionality allows for straightforward conversion to other functional groups, such as aldehydes or esters, which are common in many natural products.

Below is a table highlighting the structural similarities between this compound and representative insect pheromones, illustrating its potential as a synthetic precursor.

| Compound | Chemical Structure | Key Structural Features |

| This compound | C12H22O | Acyclic diene, Primary alcohol |

| (3Z,6Z)-Dodeca-3,6-dien-1-ol | C12H22O | Acyclic diene, Primary alcohol |

| (4E,7Z)-Trideca-4,7-dienyl acetate (B1210297) | C15H26O2 | Acyclic diene, Primary acetate |

Role in the Development of Asymmetric Synthetic Methodologies

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, often utilizes chiral molecules derived from nature. Terpenes and their derivatives, being readily available from the "chiral pool," are frequently employed as chiral auxiliaries, ligands, or catalysts in stereoselective reactions. These chiral molecules can impart a high degree of stereocontrol in a chemical transformation, leading to the desired enantiomerically enriched product.

While specific applications of this compound in asymmetric synthesis are not extensively reported, its potential can be inferred from the well-established use of other terpene alcohols in this field. For instance, acyclic chiral alcohols can be used to create chiral catalysts for asymmetric reactions. An enantiomerically pure form of this compound could theoretically be used in several ways:

As a Chiral Auxiliary: The alcohol could be attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

As a Chiral Ligand: The alcohol could be modified to create a ligand that coordinates with a metal catalyst. The resulting chiral metal complex could then catalyze an asymmetric transformation, such as hydrogenation or epoxidation.

In Polyene Cyclization Cascades: Chiral alcohols have been shown to initiate highly stereoselective polyene cyclization cascades, leading to the formation of multiple stereocenters in a single step.

The development of asymmetric methodologies is crucial for the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired activity. The exploration of readily available chiral building blocks like terpene alcohols is therefore an active area of research.

Precursors for Specialized Chemical Materials (e.g., fragrance precursors)

One of the most significant applications of this compound is as a precursor to specialized chemical materials, particularly in the fragrance industry. The corresponding aldehyde, 5,9-dimethyl-4,8-decadienal, commercially known as Geraldehyde, is a valuable fragrance ingredient with a powerful and diffusive fresh, citrus, aldehydic, and marine scent profile.

The synthesis of Geraldehyde can be readily achieved through the oxidation of this compound. This transformation is a common and high-yielding reaction in organic chemistry, making the alcohol a direct and important precursor to this widely used fragrance material.

Furthermore, a structurally related compound, (E/Z)-9-hydroxy-5,9-dimethyldec-4-enal, is utilized as a precursor for fragrance ingredients that can provide long-lasting muguet (lily of the valley) odor characteristics. This suggests that hydroxy-dienals and their alcohol precursors are a valuable class of compounds in the development of new fragrance materials.

| Property | Value (for 5,9-dimethyl-4,8-decadien-3-ol) |

| CAS Number | 67845-54-9 |

| Molecular Formula | C12H22O |

| Molecular Weight | 182.3 g/mol |

| Boiling Point | 125-130 °C (at 20 Torr) |

Future Research Directions

Exploration of Novel and Highly Selective Synthetic Routes for Stereoisomers

The synthesis of specific stereoisomers of 5,9-Dimethyldeca-5,9-dien-1-ol is a paramount challenge for chemists, as the geometric and optical isomerism inherent in its structure can lead to vastly different biological activities and chemical properties. Future research will likely focus on developing novel synthetic pathways that offer high stereoselectivity.

A promising approach lies in chemoenzymatic strategies, which combine the efficiency of traditional chemistry with the high selectivity of biological catalysts. nih.gov Lipase-mediated resolution, for instance, has proven effective for separating diastereoisomeric mixtures of terpene alcohols. mdpi.com This method could be adapted to resolve racemic mixtures of this compound or its precursors, yielding enantiopure compounds. One such strategy involves the functionalization of an easily available enantiopure terpene derivative with a primary alcohol group, creating a new stereocenter. The resulting mixture of enantiopure diastereoisomeric alcohols can then be separated using a lipase-mediated resolution step. mdpi.com

Furthermore, the development of stereoselective methods for the synthesis of 1Z,5Z-diene fragments, which are present in the target molecule, is an active area of research. mdpi.com Techniques such as the double-alkyne bromide coupling reaction followed by hydrogenation under Lindlar conditions have been shown to produce 100% cis stereochemical purity for similar diene systems and could be adapted for the synthesis of specific isomers of this compound. researchgate.net The use of chiral pool terpenes as starting materials also presents a cost-effective and versatile foundation for asymmetric total synthesis. nih.govnih.gov

| Synthetic Strategy | Potential Advantage | Key Challenge |

| Chemoenzymatic Resolution | High enantioselectivity for separating stereoisomers. | Finding a suitable enzyme and optimizing reaction conditions. |

| Stereoselective Diene Synthesis | Precise control over the geometry of the double bonds (Z/E). | Achieving high stereoselectivity for the trisubstituted double bond. |

| Chiral Pool Starting Materials | Access to enantiopure building blocks. nih.gov | Requires creative synthetic design to transform into the target molecule. |

Investigations into Unconventional Reactivity Patterns

The diene functionality within this compound suggests a rich and potentially complex reactivity profile that warrants further investigation. Future studies could uncover unconventional reaction pathways, particularly through the use of transition metal catalysis.

The interaction of terpenes with organotransition metal complexes, such as those of palladium, iron, or nickel, has been shown to result in a variety of transformations, including cyclizations and nucleophilic additions. nih.gov For example, palladium(II) complexes can react with dienes to form π-allyl complexes, which can then be attacked by nucleophiles. nih.gov Exploring the reaction of this compound with such catalysts could lead to the synthesis of novel cyclic structures or functionalized derivatives. Research into palladium-catalyzed cross-coupling reactions has also revealed unexpected ring-opening of bicyclic terpene structures, suggesting that surprising reactivity may be discovered for acyclic dienols as well. researchgate.net

Moreover, the synergistic effect between the hydroxyl group and the diene system could lead to unique reactivity, similar to the chameleonic chemistry observed in allenols, which contain both an allene (B1206475) and a hydroxyl group. acs.org The hydroxyl group can act as an internal nucleophile or directing group, influencing the outcome of reactions at the double bonds. Investigating intramolecular reactions, such as cyclizations initiated by the activation of the alcohol, could yield valuable heterocyclic compounds.

Advancements in Biocatalytic Production of Dimethyldecadienols and Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of terpenes and their derivatives. nih.gov Future research is expected to focus heavily on developing biocatalytic routes to this compound and related compounds.

A key area of advancement will be the engineering of terpene synthases (TSs). These enzymes are responsible for the vast structural diversity of terpenes in nature and mediate complex cyclization and rearrangement reactions. nih.gov By modifying the active sites of these enzymes, it may be possible to control the cyclization of precursors to favor the formation of this compound or other desired acyclic dienols. researchgate.net The discovery and characterization of non-canonical terpene synthases, which utilize different mechanisms from the two main classes of TSs, could also provide new enzymatic tools for terpene synthesis. nih.gov

The use of whole-cell biocatalysts is another promising avenue. Engineered microorganisms, such as Escherichia coli, can be designed to express the necessary enzymes for converting simple starting materials into complex terpenes. frontiersin.org This approach has been successfully used to synthesize (R)-(+)-perillyl alcohol from (R)-(+)-limonene. frontiersin.org A similar whole-cell system could be developed for the production of this compound, potentially offering a cost-effective and scalable manufacturing process. Furthermore, biocatalytic esterification of terpene alcohols has been shown to enhance their biological activity, opening up possibilities for creating novel derivatives of this compound with improved properties. nih.gov

| Biocatalytic Approach | Potential Outcome | Research Focus |

| Engineered Terpene Synthases | Production of specific dimethyldecadienol isomers. | Protein engineering and directed evolution of TSs. researchgate.net |

| Whole-Cell Biocatalysis | Scalable and sustainable production from simple feedstocks. | Metabolic engineering of microbial strains. frontiersin.org |

| Biocatalytic Derivatization | Creation of novel esters with enhanced biological activity. nih.gov | Screening for suitable enzymes (e.g., lipases) and reaction optimization. |

In-depth Computational Predictions for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research. nsps.org.ng In-depth computational studies on this compound could offer significant insights into its structure-reactivity relationships.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity. nsps.org.ngresearchgate.net By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for designing new reactions. mdpi.com Computational models can also be used to elucidate complex reaction mechanisms, such as those involved in enantioselective oxidations of alcohols catalyzed by palladium complexes. nih.gov Applying these models to the reactions of this compound could help in understanding the factors that control stereoselectivity and in designing more efficient catalysts. nih.gov

Furthermore, computational simulations can explore the conformational landscape of this flexible acyclic molecule. Understanding the preferred conformations is crucial, as it can influence both its reactivity and its interaction with biological targets. Molecular dynamics simulations could provide insights into how the molecule behaves in different solvent environments and how it might bind to the active site of an enzyme.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.